Amino-PEG4-benzyl ester
Description
Contextualizing Polyethylene (B3416737) Glycol (PEG) Linkers in Modern Chemical Biology and Conjugation Chemistry
Polyethylene glycol (PEG) linkers are synthetic polymers composed of repeating ethylene (B1197577) oxide units. chempep.com They have become indispensable tools in bioconjugation, the process of covalently linking molecules, due to their favorable properties. chempep.com These properties include high water solubility, biocompatibility, low toxicity, and reduced immunogenicity. chempep.combroadpharm.com The use of PEG in biological applications dates back to the 1970s, when it was first attached to proteins to prolong their circulation time in the body. chempep.com
In modern chemical biology, PEG linkers serve as flexible spacers to connect various molecular components, such as drugs, proteins, peptides, and nanoparticles. chempep.combiosynth.com This process, known as PEGylation, can enhance the solubility of hydrophobic molecules, improve their stability, and increase their bioavailability. axispharm.com PEG linkers can be linear or branched and can be functionalized with a variety of reactive groups to enable specific conjugation chemistries. axispharm.comsigmaaldrich.com They are broadly classified into two types: monodispersed PEGs, which have a precise number of PEG units and a specific molecular weight, and polydispersed PEGs, which are a mixture of polymers with an average molecular weight. broadpharm.com
Structural Attributes of Amino-PEG4-benzyl Ester as a Bifunctional Building Block
This compound is a heterobifunctional molecule, meaning it possesses two different reactive functional groups. biosynth.com This characteristic makes it a versatile building block for constructing complex molecular architectures. biosynth.com Its structure consists of three key components:
An Amino Group (-NH2): This primary amine serves as a reactive handle for conjugation with molecules containing carboxylic acids, activated esters, or other carbonyl groups. broadpharm.com
A Tetraethylene Glycol (PEG4) Spacer: This flexible chain of four repeating ethylene glycol units enhances the water solubility of the molecule and the resulting conjugates. smolecule.com
A Benzyl (B1604629) Ester Group: The benzyl ester acts as a protective group for a carboxylic acid. It can be cleaved under specific chemical conditions, such as hydrogenolysis, to reveal the free carboxylic acid for further reactions. broadpharm.com
The combination of the nucleophilic amine and the cleavable ester allows for sequential and controlled conjugation reactions, a crucial feature for the synthesis of well-defined bioconjugates.
Overview of Key Academic Research Trajectories for this compound
The unique structural features of this compound have positioned it as a valuable tool in several key areas of academic research, most notably in the development of Proteolysis-Targeting Chimeras (PROTACs). smolecule.commedchemexpress.commedchemexpress.comsmallmolecules.com PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation by the cell's natural protein disposal system. biochempeg.com
In the context of PROTAC synthesis, this compound serves as a linker to connect the ligand that binds to the target protein with the ligand that binds to the E3 ligase. medchemexpress.commedchemexpress.comsmallmolecules.combiochempeg.com The amino group can be used to attach one of the ligands, while the benzyl ester can be deprotected to a carboxylic acid to attach the other ligand. The PEG4 spacer provides the necessary length and flexibility for the two ends of the PROTAC to effectively bind to their respective protein targets.
Beyond PROTACs, the principles of using this compound as a bifunctional linker are applicable to other areas of bioconjugation and drug delivery. For instance, it can be used to attach small molecule drugs to antibodies to create antibody-drug conjugates (ADCs), a class of targeted cancer therapies. sigmaaldrich.combiochempeg.com The PEG linker in such constructs helps to improve the solubility and pharmacokinetic properties of the ADC. biochempeg.com
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C18H29NO6 | biosynth.combroadpharm.com |
| Molecular Weight | 355.4 g/mol | biosynth.combroadpharm.com |
| CAS Number | 1351397-21-1 | biosynth.combroadpharm.com |
| Appearance | Varies (often a solid) | N/A |
| Solubility | Soluble in DMSO, DCM, DMF | broadpharm.com |
Structure
2D Structure
Properties
IUPAC Name |
benzyl 3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO6/c19-7-9-22-11-13-24-15-14-23-12-10-21-8-6-18(20)25-16-17-4-2-1-3-5-17/h1-5H,6-16,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJPPZOECOMFQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCOCCOCCOCCOCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of Amino Peg4 Benzyl Ester
General Synthetic Pathways for PEGylated Benzyl (B1604629) Esters
The construction of PEGylated benzyl esters, such as Amino-PEG4-benzyl ester, typically begins with a PEG diol and proceeds through a series of functional group interconversions. The key challenge lies in the selective modification of the two terminal hydroxyl groups to introduce the desired functionalities.
Stepwise Functionalization Approaches
Stepwise functionalization is a common strategy to achieve heterobifunctional PEG derivatives. This approach involves the sequential modification of the terminal hydroxyl groups of a PEG chain, often utilizing protecting groups to ensure selectivity. A typical synthesis cycle on a solid support, for instance, consists of deprotonation, coupling, and detritylation steps. This method allows for the controlled, stepwise addition of PEG monomers to build the desired chain length and introduce different functionalities at each terminus.
One common precursor for such syntheses is a mono-protected PEG derivative. For example, a commercially available symmetrical PEG can be asymmetrically activated at one hydroxyl end, allowing for the introduction of a functional group. The other terminus can then be modified in a subsequent step. A versatile route to synthesize heterobifunctional PEGs involves the selective monotosylation of a linear, symmetrical PEG as a key step. The tosyl group can then be converted into a variety of other functional groups.
Integration of Amino and Benzyl Ester Moieties into PEG Scaffolds
The integration of both an amino and a benzyl ester group onto a PEG scaffold requires a carefully planned synthetic sequence. A common strategy involves starting with a precursor that already contains a protected amine and a carboxylic acid. For instance, a plausible synthetic route to this compound would start from a commercially available precursor like Boc-NH-PEG4-CH2CH2COOH. ambeed.com The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the amine functionality. google.com
The carboxylic acid moiety of this precursor can then be converted to a benzyl ester. This esterification can be achieved through several methods, such as the Fischer-Speier esterification, which involves reacting the carboxylic acid with benzyl alcohol in the presence of an acid catalyst. researchgate.net Alternative methods for benzyl ester formation include using 2-benzyloxy-1-methylpyridinium triflate, which allows for benzylation under neutral conditions. Following the successful formation of the benzyl ester, the Boc protecting group on the amine terminus can be removed under acidic conditions, typically with trifluoroacetic acid (TFA), to yield the final this compound. researchgate.net
Advanced Synthetic Techniques for this compound and Analogs
To improve the efficiency, yield, and purity of this compound and related compounds, advanced synthetic techniques are employed. These methods often focus on accelerating reaction times, enabling better control over the polymer architecture, and simplifying purification processes.
Microwave-Assisted Synthesis in Esterification Reactions
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, including esterifications. The use of microwave irradiation can significantly reduce reaction times compared to conventional heating methods. For instance, microwave-assisted enzymatic esterification has been shown to produce emollient esters with high yields in a fraction of the time required by traditional methods. This technique offers benefits such as energy savings and the potential for less waste generation, aligning with the principles of green chemistry. While specific examples for this compound are not prevalent, the general applicability of microwave-assisted esterification suggests its potential for expediting the benzyl ester formation step in its synthesis.
Strategies for Controlled Polymerization and PEG Architecture (e.g., "Umbrella-Like" PEGs)
Controlled polymerization techniques are crucial for producing well-defined PEG structures with specific functionalities. Ring-opening polymerization of ethylene (B1197577) oxide initiated from a functional initiator is a common method for synthesizing heterobifunctional PEGs with controlled molecular weights. researchgate.net This approach allows for the direct incorporation of a desired functional group at one end of the PEG chain.
Furthermore, innovative PEG architectures, such as "umbrella-like" PEGs, can be synthesized to create unique molecular scaffolds. These branched structures can be advantageous in certain applications by providing a higher density of functional groups or influencing the steric environment around the conjugated molecule. The synthesis of such complex architectures often relies on multi-step procedures involving the protection and deprotection of various functional groups.
Optimization of Reaction Conditions for Enhanced Efficiency and Yield
Optimizing reaction conditions is paramount for maximizing the efficiency and yield of the synthesis of this compound. Key parameters that are often fine-tuned include the choice of solvent, catalyst, temperature, and reaction time.
For the esterification step, the selection of the appropriate solvent and catalyst is critical. For instance, in the Fischer-Speier esterification of amino acids to their benzyl esters, the choice of a water-azeotroping solvent is important for driving the reaction to completion. researchgate.net However, care must be taken as some solvents can lead to racemization. The use of milder benzylation reagents can circumvent the need for harsh acidic conditions.
The purification of the final product is also a critical step. Chromatographic techniques are often employed to isolate the desired heterobifunctional PEG from starting materials and side products. The choice of protecting groups can also facilitate purification. For example, the 2,4,6-trimethylbenzyl group is a preferred hydroxyl protecting group as it can facilitate purification and improve selectivity in reactions with glycols. google.com
Below is an interactive data table summarizing key aspects of the synthetic methodologies discussed:
| Synthetic Aspect | Methodology | Key Features and Considerations | Potential Advantages |
|---|---|---|---|
| General Pathway | Stepwise Functionalization | Sequential modification of terminal groups, often using protecting groups. | High degree of control over functionality at each terminus. |
| Integration of Moieties | Use of Protected Precursors (e.g., Boc-NH-PEG4-COOH) | Starts with a molecule containing a protected amine and a carboxylic acid, followed by esterification and deprotection. | A straightforward and logical synthetic route. |
| Advanced Techniques | Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate esterification reactions. | Reduced reaction times, potential for higher yields and energy savings. |
| Controlled Polymerization | Ring-opening polymerization from functional initiators. | Precise control over PEG chain length and terminal functionalities. | |
| Optimization | Reaction Condition Tuning | Systematic adjustment of solvent, catalyst, temperature, and time. | Enhanced reaction efficiency, higher yields, and improved product purity. |
Protecting Group Strategies in this compound Synthesis
The synthesis of this compound originates from a precursor molecule containing a free carboxylic acid and an amino group that requires protection to prevent unwanted side reactions, such as self-amidation, during the esterification step. The choice of an appropriate amine protecting group is paramount and is dictated by its stability under the conditions required for subsequent reactions and the ease of its removal to yield the final primary amine. organic-chemistry.org This concept is known as an orthogonal protection strategy, where one protecting group can be removed selectively in the presence of another. organic-chemistry.org
Commonly employed protecting groups for the amino moiety in this context include tert-Butyloxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Carbobenzyloxy (Cbz). libretexts.orgpeptide.com
Boc (tert-Butyloxycarbonyl) Group: This protecting group is widely used due to its stability under a variety of reaction conditions. It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc)₂O and is readily removed under moderate to strong acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). libretexts.org
Fmoc (9-Fluorenylmethyloxycarbonyl) Group: The Fmoc group is notable for its lability under basic conditions. libretexts.org It is introduced using Fmoc-chloride or Fmoc-N-hydroxysuccinimide ester and is typically cleaved using a mild base like piperidine (B6355638) in an organic solvent. This allows for deprotection without affecting acid-labile groups like a tert-butyl ester, exemplifying an orthogonal strategy. organic-chemistry.org
Cbz (Carbobenzyloxy) Group: The Cbz group is stable in both acidic and basic conditions but can be selectively removed through catalytic hydrogenolysis (e.g., H₂ gas with a palladium-on-carbon catalyst). libretexts.org This method is exceptionally mild and preserves most other functional groups.
The general synthetic route involves first protecting the amino group of an amino-PEG4-carboxylic acid precursor, followed by the esterification of the carboxylic acid with benzyl alcohol. The final step is the deprotection of the amino group to yield the target compound.
Table 1: Comparison of Common Amine Protecting Groups in this compound Synthesis
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Key Advantages |
|---|---|---|---|---|
| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA, HCl) | Stable to base and hydrogenolysis |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Mild base (e.g., Piperidine) | Orthogonal to acid-labile groups (Boc, t-butyl esters) |
| Carbobenzyloxy | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂/Pd-C) | Stable to acid/base; very mild deprotection |
Analytical Methodologies for Structural Elucidation and Purity Assessment
A suite of analytical techniques is employed to confirm the identity, structure, and purity of this compound, ensuring its suitability for downstream applications.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structural confirmation. One-dimensional ¹H NMR provides detailed information about the chemical environment of all protons in the molecule.
For this compound, the ¹H NMR spectrum would exhibit characteristic signals:
Aromatic Protons: A multiplet in the range of 7.30-7.40 ppm corresponding to the five protons of the benzyl group's phenyl ring. oregonstate.edu
Benzyl Methylene (B1212753) Protons: A sharp singlet around 5.1-5.2 ppm, integrating to two protons, which corresponds to the -CH₂- group of the benzyl ester. oregonstate.edu
PEG Chain Protons: A complex set of multiplets, typically observed between 3.5 and 3.8 ppm, representing the multiple ethylene glycol units (-O-CH₂-CH₂-O-). researchgate.net
Aliphatic Protons adjacent to functional groups: Distinct triplets are expected for the methylene groups adjacent to the ester and amine functionalities, typically around 2.7-2.9 ppm for the -CH₂-NH₂ and 2.5-2.6 ppm for the -CH₂-C=O. orgchemboulder.com
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Group | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic (C₆H₅) | 7.30 - 7.40 | Multiplet | 5H |
| Benzyl Methylene (O-CH₂-Ph) | ~5.15 | Singlet | 2H |
| PEG Chain (O-CH₂-CH₂-O) | 3.50 - 3.80 | Multiplet | 16H |
| Methylene adjacent to Amine (CH₂-NH₂) | ~2.85 | Triplet | 2H |
| Methylene adjacent to Ester (CH₂-COO) | ~2.60 | Triplet | 2H |
Mass spectrometry (MS) is used to verify the molecular weight of the synthesized compound, confirming its elemental composition. For this compound (C₁₈H₂₉NO₆), the expected monoisotopic mass is approximately 355.20 g/mol . creative-biolabs.combroadpharm.com Electrospray ionization (ESI) is a common technique for analyzing such polar, non-volatile molecules, typically showing the protonated molecular ion [M+H]⁺ at m/z 356.2. enovatia.com High-resolution mass spectrometry (HRMS) can further confirm the elemental formula with high accuracy.
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the final compound. yakhak.org Using a reversed-phase column (e.g., C18), the compound is eluted with a gradient of organic solvent (like acetonitrile) and water. A pure sample of this compound will appear as a single, sharp peak in the chromatogram. The area of this peak relative to the total area of all peaks provides a quantitative measure of purity, which is typically required to be above 95% for most applications.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is used to characterize the molar mass distribution of polymers. campoly.com For a discrete PEG compound like this compound, GPC is used to confirm its monodispersity. Unlike polymeric PEG, which has a distribution of chain lengths, a discrete PEG4 linker should consist of a single molecular weight species. enovatia.com In a GPC chromatogram, a monodisperse sample will appear as a very sharp, symmetrical peak. researchgate.net This analysis confirms the structural integrity and defined length of the PEG spacer, which is crucial for its function as a precise linker in applications like PROTACs. chromatographyonline.com The polydispersity index (PDI), a measure of the breadth of molecular weight distribution, should be very close to 1.0 for this compound. researchgate.net
Bioconjugation Strategies Utilizing Amino Peg4 Benzyl Ester
Amide Bond Formation via Amino and Benzyl (B1604629) Ester Reactivity
The chemical reactivity of the terminal functional groups of Amino-PEG4-benzyl ester is central to its utility in bioconjugation. Both the amino group and the latent carboxylic acid (protected as a benzyl ester) can be leveraged to form stable amide bonds, which are prevalent and stable linkages in biological systems.
Role of the Benzyl Ester Group in Coupling Reactions
The benzyl ester group serves as a protecting group for a carboxylic acid. This protection is crucial for the linker's function, as it keeps the carboxyl group inert while the amino group undergoes conjugation. Once the desired modification via the amino group is complete, the benzyl ester can be cleaved under mild conditions to reveal a free carboxylic acid.
A common and effective method for deprotection is catalytic transfer hydrogenation or conventional hydrogenation, typically using a palladium catalyst (Pd/C). nih.gov This process is generally compatible with sensitive functional groups found in biomolecules. The newly exposed carboxylic acid can then be activated, often using carbodiimide (B86325) chemistry with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS), to facilitate a second coupling reaction with another amine-containing molecule, forming a second amide bond. nih.gov This dual reactivity makes this compound an effective heterobifunctional linker for bridging two different molecular entities.
Site-Selective Bioconjugation Approaches
Achieving site-selectivity in protein modification is critical to preserving the protein's structure and function. This compound and its derivatives can be used in strategies that target specific locations within a protein's sequence. researchgate.netmdpi.com
N-Terminal Specificity in Peptide and Protein Labeling with this compound Derivatives
The primary amines available for conjugation on a protein are the ε-amino group of lysine (B10760008) residues and the α-amino group at the N-terminus. nih.govnih.gov Selective labeling of the N-terminus can be achieved by exploiting the difference in the pKa values of these two groups. nih.gov The N-terminal α-amino group generally has a lower pKa (typically 6.0-8.0) compared to the ε-amino group of lysine (pKa ≈ 10.5). nih.gov
By carefully controlling the reaction pH to a range between 7.0 and 8.5, the N-terminal amine, being more basic, will be more significantly deprotonated and thus more nucleophilic than the lysine side chains. nih.gov This kinetic control allows for a higher degree of preferential conjugation at the N-terminus when using an NHS-activated derivative of the linker. nih.gov While complete site-specificity is rarely achieved by pH control alone, it remains a valuable strategy for enriching N-terminally modified conjugates. u-tokyo.ac.jp
| Amino Group | Typical pKa Range | Reactivity at pH ~7.4 |
|---|---|---|
| N-terminal α-amine | 6.0 - 8.0 nih.gov | More nucleophilic nih.gov |
| Lysine ε-amine | ~10.5 nih.gov | Largely protonated, less reactive nih.gov |
Strategies for Modifying Internal Amino Acid Residues through Controlled Reactions
While the N-terminus can be selectively targeted, it is often desirable to modify internal lysine residues. Lysine residues are frequently found on the surface of proteins and are accessible to reagents. nih.gov To target these residues, the conjugation reaction with an NHS-activated linker is typically performed at a pH of 8.5 or higher. nih.gov At this pH, a larger proportion of the lysine ε-amino groups are deprotonated, increasing their nucleophilicity and reactivity. This approach often leads to a heterogeneous mixture of products, with the linker attached at multiple lysine sites and the N-terminus. nih.gov This can be advantageous for applications requiring the attachment of multiple copies of a molecule, such as in the development of certain antibody-drug conjugates or for significantly increasing the hydrodynamic size of a protein via PEGylation. peptide.com
Integration of Engineered Amino Acids for Orthogonal Conjugation
To achieve absolute site-specificity, a powerful strategy involves the genetic incorporation of unnatural amino acids (UAAs) into the protein sequence. nih.gov These UAAs are designed to contain "bio-orthogonal" functional groups—chemical handles that are inert to the native functional groups found in proteins but react selectively with a complementary partner. wikipedia.org
This strategy enables a truly orthogonal conjugation. For instance, a UAA containing an azide (B81097) or an alkyne group can be incorporated at a specific site in a protein. nih.gov A derivative of the this compound, where the amino group is replaced by a complementary reactive partner (e.g., an alkyne for an azide-containing UAA, or vice-versa), can then be used. bachem.com The conjugation occurs via highly specific and efficient reactions like the copper-catalyzed or strain-promoted alkyne-azide cycloaddition ("click chemistry"). nih.govbachem.com This ensures that the PEG linker is attached exclusively at the engineered site, yielding a completely homogeneous bioconjugate with precise control over the location and stoichiometry of the modification. rsc.org
Click Chemistry Applications with Functionalized this compound Derivatives
The compound this compound serves as a versatile foundational linker in bioconjugation. Its primary amine and benzyl ester termini can be readily modified to introduce bioorthogonal functional groups, making it a suitable scaffold for click chemistry applications. medchemexpress.com By converting the amine group into an azide or an alkyne, derivatives of this compound become powerful tools for covalently linking molecules to biomolecules with high efficiency and specificity. labinsights.nlbiochempeg.com This approach is central to the synthesis of complex bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras). medchemexpress.com
Click chemistry, a term for reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, has two primary forms used in this context: the Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) and the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). labinsights.nlbachem.com
Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)
The Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a highly efficient and widely used click reaction that forms a stable 1,4-disubstituted 1,2,3-triazole ring by joining a terminal alkyne and an azide. glenresearch.comnih.gov For this reaction, the this compound is typically functionalized to bear either a terminal alkyne (e.g., by acylation of the amine with a propargyl-activated acid) or an azide group.
The CuAAC reaction is characterized by its reliability and high yields under mild, often aqueous, conditions. glenresearch.com The reaction requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt like copper(II) sulfate (B86663) (CuSO₄) with the addition of a reducing agent such as sodium ascorbate. researchgate.net To prevent potential damage to biomolecules from copper ions and reactive oxygen species generated during the reaction, copper-stabilizing ligands are often employed. glenresearch.comresearchgate.net These ligands, such as tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), accelerate the reaction and protect the integrity of the biological components. researchgate.netnih.gov
Research has demonstrated the successful application of CuAAC in the site-specific PEGylation of proteins. For instance, in the modification of interferon β-1b, reaction conditions were optimized using various propargyl-activated PEGs in the presence of a copper catalyst and a stabilizing ligand. nih.gov This method resulted in a high conversion rate to the desired single PEGylated product, showcasing the precision of the CuAAC technique. nih.gov
| Parameter | Condition / Reagent | Purpose | Reference |
| Reactants | Terminal Alkyne-PEG4-Linker, Azide-functionalized biomolecule (or vice versa) | Formation of a stable triazole linkage | glenresearch.com |
| Catalyst | Copper(I), often from CuSO₄ + Sodium Ascorbate | Catalyzes the [3+2] cycloaddition | researchgate.net |
| Ligand | Tris(benzyltriazolylmethyl)amine (TBTA) | Stabilizes Cu(I) ion, accelerates reaction, protects biomolecule | glenresearch.comnih.gov |
| Solvent | Aqueous buffers (e.g., HEPES, PBS) | Biocompatible reaction medium | researchgate.net |
| Temperature | Room temperature to 37 °C | Mild conditions to preserve biomolecule structure | glenresearch.com |
This interactive table summarizes typical conditions for a CuAAC reaction involving a PEGylated linker.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
While highly efficient, the use of a copper catalyst in CuAAC can be problematic for in vivo applications or when working with sensitive biological systems due to copper's cytotoxicity. acs.orgissuu.com The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) provides a powerful alternative that circumvents the need for a metal catalyst.
SPAAC utilizes a cycloalkyne, such as a dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), where ring strain provides the driving force for the reaction with an azide. labinsights.nl To employ this strategy, the amine group of this compound can be functionalized with a strained alkyne. The resulting linker can then react spontaneously with an azide-modified biomolecule under physiological conditions, forming a stable triazole linkage without the need for any auxiliary reagents. researchgate.net
The key advantages of SPAAC are its bioorthogonality and the absence of a catalyst, which prevents interference with biological processes and avoids cellular toxicity. acs.org This has made SPAAC an invaluable tool for labeling molecules on the surface of living cells and for the synthesis of biomaterials where metal contamination is a concern. acs.orgresearchgate.net For example, SPAAC has been used to quantitatively functionalize dendrimers with PEG chains under mild conditions, yielding copper-free products suitable for biological applications. acs.org The reaction is highly selective and proceeds with favorable kinetics, although generally slower than CuAAC. issuu.com
| Feature | Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Reference |
| Catalyst | Copper(I) is required. | No catalyst is needed. | glenresearch.comacs.org |
| Alkyne Reagent | Terminal Alkyne (e.g., propargyl group) | Strained Cycloalkyne (e.g., DBCO, BCN) | labinsights.nl |
| Toxicity | Potential cytotoxicity due to copper catalyst. | Generally considered non-toxic and bioorthogonal. | acs.org |
| Applications | In vitro bioconjugation, material science. | Live-cell imaging, in vivo chemistry, sensitive biomolecule modification. | bachem.comacs.org |
| Reaction Speed | Generally faster kinetics. | Kinetics can be slower but have been optimized with newer cyclooctynes. | issuu.com |
This interactive table compares the key features of CuAAC and SPAAC for bioconjugation.
Influence of the PEG Spacer on Bioconjugation Efficiency and Specificity
Key Influences of the PEG4 Spacer:
Solubility and Aggregation: One of the primary roles of the PEG spacer is to enhance the water solubility of the linker and any attached hydrophobic molecules. chempep.comrsc.org This hydrophilicity is crucial for bioconjugation reactions, which are often performed in aqueous buffers. rsc.org By preventing the aggregation of hydrophobic payloads, the PEG spacer ensures that the reactive ends of the linker are accessible, thereby improving conjugation efficiency. rsc.org
Steric Hindrance: The length of the PEG spacer provides physical separation between the biomolecule and the conjugated payload. precisepeg.com This separation can minimize steric hindrance, allowing the conjugation reaction to proceed more efficiently, especially when attaching bulky molecules or targeting sterically hindered sites on a protein. purepeg.com However, the optimal spacer length can be highly dependent on the specific antibody, payload, and conjugation site. rsc.org Studies on antibody-drug conjugates have shown that intermediate-length PEG spacers (e.g., PEG8) can sometimes lead to higher drug loading compared to very short (PEG4) or very long (PEG24) spacers, suggesting that an optimal "spacing" is required for maximum efficiency. rsc.org
Immunogenicity: PEGylation is a well-established technique to reduce the immunogenicity of therapeutic proteins and other biomolecules. chempep.comprecisepeg.com The flexible PEG chain creates a hydration shell around the molecule, which can mask immunogenic epitopes from recognition by the immune system. chempep.com
Pharmacokinetics: The inclusion of a PEG spacer can alter the pharmacokinetic profile of a bioconjugate. purepeg.com PEGylation increases the hydrodynamic radius of the molecule, which can lead to reduced renal clearance and a longer circulation half-life in the body. nih.govchempep.com While a short PEG4 chain has a modest effect compared to larger PEGs, it still contributes to improved pharmacokinetic properties. nih.gov
Specificity: The hydrophilic and flexible nature of the PEG spacer helps to reduce non-specific binding of the bioconjugate to other proteins or surfaces. purepeg.com This "stealth" property is crucial for targeted applications, ensuring that the conjugate interacts primarily with its intended biological target and reducing off-target effects. purepeg.com
Applications of Amino Peg4 Benzyl Ester in Advanced Research
Protein and Peptide Functionalization and PEGylation
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely adopted strategy to improve the therapeutic properties of proteins and peptides. Amino-PEG4-benzyl ester serves as a discrete PEGylation reagent, offering precise control over the modification process. Its primary amine allows for straightforward coupling to activated carboxylic acids on a biomolecule, while the benzyl-protected ester end can be deprotected to reveal a carboxylic acid for subsequent conjugation, making it a valuable tool for building more complex bioconjugates.
A significant challenge in traditional PEGylation is the heterogeneity of the final product, which arises from using polydisperse PEG reagents (a mixture of chains with varying lengths). This leads to a complex mixture of conjugates that is difficult to characterize and can result in inconsistent batch-to-batch efficacy.
The use of monodisperse, discrete PEG linkers like this compound is a key strategy to overcome this issue. Because every molecule of the linker has the exact same length and molecular weight, its conjugation to a specific site on a protein or peptide results in a single, well-defined molecular entity. This structural homogeneity is critical for:
Simplified Analytics: Homogenous products are easier to purify and characterize using standard analytical techniques like mass spectrometry and chromatography.
Predictable Pharmacology: Uniformity ensures that the pharmacological and pharmacokinetic properties of the bioconjugate are consistent and predictable.
Regulatory Approval: A well-defined product with high purity and batch-to-batch consistency is a major advantage in the regulatory approval process for new biologics.
Many therapeutic proteins and peptides suffer from poor solubility in aqueous solutions, leading to challenges in formulation and delivery. The tetraethylene glycol spacer of this compound is highly hydrophilic and flexible. When conjugated to a biomolecule, it can significantly enhance its solubility.
The mechanism for this improvement involves the PEG chain's ability to:
Increase Hydrophilicity: The ether oxygens in the PEG backbone form hydrogen bonds with water molecules, effectively creating a hydrating shell around the protein.
Prevent Aggregation: The flexible PEG chain provides steric hindrance, physically preventing protein molecules from aggregating, which is a common cause of instability and loss of function. This modification can lead to more stable formulations with a longer shelf-life.
Table 1: Illustrative Impact of PEG4 Linker Conjugation on Peptide Solubility This table presents hypothetical but representative data to illustrate the expected effect.
| Peptide | Solubility in PBS (mg/mL) | Aggregation Propensity |
|---|---|---|
| Unmodified Peptide X | 0.5 | High |
| Peptide X-PEG4 Conjugate | >10.0 | Low |
A short in vivo half-life is a major limitation for many protein and peptide therapeutics, requiring frequent administration. PEGylation is a proven method to extend the circulation time of biologics. Conjugating a molecule like this compound contributes to this effect by increasing the hydrodynamic radius of the protein.
This increase in size has two primary consequences:
Reduced Renal Clearance: The larger size of the PEGylated protein prevents it from being rapidly filtered out of the bloodstream by the glomeruli in the kidneys.
Protection from Proteolysis: The PEG chain can mask cleavage sites on the protein surface, shielding it from degradation by proteolytic enzymes in the blood.
While a single PEG4 unit provides a modest increase in size, it is often used as part of a larger linker structure in more complex biologics where this contribution, combined with other molecular components, helps to achieve the desired pharmacokinetic profile.
Table 2: Representative Effect of PEGylation on Biologic Half-Life This table presents hypothetical but representative data to illustrate the expected effect.
| Biologic | Molecular Weight (kDa) | Terminal Half-Life (hours) |
|---|---|---|
| Native Protein Y | 40 | 4 |
| Protein Y with PEG4-containing linker | ~40.4 | 8 |
Advanced Linker Technologies in Therapeutic Modalities
The unique bifunctional structure of this compound makes it an ideal building block for linkers in cutting-edge therapeutic platforms such as Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). creative-biolabs.commedchemexpress.com
PROTACs are heterobifunctional molecules that eliminate disease-causing proteins by hijacking the cell's natural protein disposal system. medchemexpress.com A PROTAC consists of two active "heads"—one that binds to the target protein and one that recruits an E3 ubiquitin ligase—connected by a chemical linker. medchemexpress.com
This compound is frequently used as a component in the synthesis of these crucial linkers. medchemexpress.commedchemexpress.commedchemexpress.com The linker's role is not merely to connect the two ends; its length, flexibility, and chemical composition are critical for the PROTAC's efficacy. medchemexpress.com The PEG4 unit provides:
Optimal Spacing: It confers a specific length and spatial orientation that allows the target protein and the E3 ligase to form a stable and productive ternary complex, which is essential for the ubiquitination and subsequent degradation of the target. medchemexpress.com
ADCs are targeted cancer therapies that consist of a monoclonal antibody linked to a potent cytotoxic payload. The linker is a critical component that connects the antibody to the drug, and its properties influence the ADC's stability, efficacy, and safety.
This compound is employed as a non-cleavable ADC linker. creative-biolabs.commedchemexpress.com In this context, its bifunctional nature is exploited in a stepwise conjugation process:
The terminal amine of the linker can be reacted with an activated form of the cytotoxic drug.
The benzyl (B1604629) ester is then deprotected to reveal a carboxylic acid.
This newly exposed acid is activated (e.g., as an N-hydroxysuccinimide ester) and reacted with lysine (B10760008) residues on the antibody, forming a stable amide bond.
Table 3: Properties and Functions of this compound in Advanced Therapeutics
| Property | Function in PROTACs | Function in ADCs |
|---|---|---|
| Bifunctional Nature (Amine/Protected Acid) | Enables stepwise synthesis of the linker and attachment to the two binding moieties. | Allows sequential conjugation to the cytotoxic payload and the antibody. |
| Discrete PEG4 Spacer | Provides precise, optimal spacing for efficient ternary complex formation. medchemexpress.com | Offers a defined length for creating homogenous ADC products. axispharm.com |
| Hydrophilicity | Improves solubility and cell permeability of the final PROTAC molecule. | Increases aqueous solubility of the ADC, especially with hydrophobic payloads, preventing aggregation. axispharm.com |
| Flexibility | Allows the necessary conformational adjustments for the protein-PROTAC-ligase complex to form. | Ensures the payload does not interfere with antibody binding to its target. |
Design of Molecular Probes and Imaging Agents
The design of targeted fluorescent probes for in vivo imaging faces challenges such as nonspecific binding and quenching of the fluorescent signal. The "PEG-fluorochrome shielding" approach has emerged as a powerful strategy to overcome these issues. nih.govacs.org This method involves attaching a polyethylene glycol (PEG) chain to a fluorophore to create a hydrophilic shield. nih.gov This PEG shield enhances the quantum yield of the fluorochrome while simultaneously blocking troublesome nonspecific interactions between the fluorophore and surrounding biomolecules. nih.govfigshare.com
This compound is an ideal structural component for building such shielded probes. Its bifunctional nature allows for a modular assembly:
The amino group provides a reactive handle for conjugation to a targeting ligand, such as a peptide or antibody, directing the probe to a specific biological target. precisepeg.com
The benzyl ester can be functionalized with or serve as an attachment point for a fluorochrome.
The flexible PEG4 spacer acts as the shielding element, improving the photophysical properties of the attached dye and preventing aggregation and self-quenching. nih.govnih.gov
Research has demonstrated that this shielding approach effectively reduces nonspecific cell interactions and probe retention in vivo, leading to improved signal-to-noise ratios for targeted imaging. nih.govresearchgate.net By using PEG to block these unwanted fluorochrome-mediated interactions, researchers can create more reliable and effective fluorescent probes for both active and passive targeting applications. nih.gov
In the field of nuclear medicine, PEGylation is a widely adopted strategy to improve the pharmacokinetic properties of radiolabeled molecules used for molecular imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). snmjournals.orgnih.govresearchgate.net Radiopharmaceutical conjugates typically consist of a targeting biomolecule, a chelator that binds a radionuclide, and a linker connecting the two. nih.gov
Linkers like this compound play a crucial role in this architecture. The incorporation of a PEG spacer can dramatically alter the in vivo behavior of the conjugate, leading to:
Enhanced Solubility and Stability : The hydrophilic PEG chain improves the solubility of the entire conjugate in biological fluids. snmjournals.org
Prolonged Circulation : PEGylation increases the hydrodynamic radius of the molecule, which reduces its rate of renal clearance and extends its half-life in the bloodstream. snmjournals.orgcreativepegworks.com
Improved Tumor Uptake : The longer circulation time often leads to greater accumulation of the radiopharmaceutical at the target site (e.g., a tumor), a phenomenon known as the enhanced permeability and retention (EPR) effect. nih.gov
Studies have shown that multimerization of targeting peptides via PEGylation can significantly improve tumor affinity and retention. snmjournals.org The bifunctional nature of this compound allows it to be readily incorporated between the chelator-radionuclide complex and the targeting ligand, providing the necessary spacing and pharmacokinetic modification to optimize the agent for molecular imaging. nih.gov
| Property | Effect of PEGylation | Rationale |
| Pharmacokinetics | Prolonged circulation half-life | Increased hydrodynamic size reduces renal filtration. snmjournals.org |
| Solubility | Increased aqueous solubility | The hydrophilic nature of the PEG chain overcomes the poor solubility of hydrophobic components. creativepegworks.com |
| Tumor Targeting | Enhanced accumulation at the tumor site | Longer circulation allows for greater exploitation of the EPR effect. nih.gov |
| Immunogenicity | Reduced | The PEG chain can mask epitopes on the targeting molecule from the immune system. chempep.com |
Supramolecular Chemistry and Self-Assembly
Host-guest chemistry, a cornerstone of supramolecular chemistry, involves the formation of non-covalent complexes between a larger "host" molecule and a smaller "guest" molecule. These interactions are central to creating molecular recognition systems. The distinct structural features of this compound allow it to participate in such systems in multiple ways.
The flexible polyethylene glycol (PEG) chain can interact with certain macrocyclic hosts. For example, the ethylene (B1197577) oxide units of PEG are known to thread through the cavity of α-cyclodextrin to form inclusion complexes, a type of host-guest interaction. rsc.org
Simultaneously, the benzyl group at the ester terminus can act as a hydrophobic guest. Aromatic groups are classic guests for a variety of macrocyclic hosts, including cyclodextrins and cucurbiturils, fitting snugly into their less polar cavities. rsc.orgresearchgate.net This interaction can be used to form reversible, non-covalent linkages between different molecular components. The terminal amino group provides a convenient point of attachment, allowing the entire molecule to be tethered to a surface, a polymer backbone, or another biomolecule, thereby imparting molecular recognition capabilities to the larger system.
Supramolecular polymerization is the process of forming polymer-like chains through reversible, non-covalent interactions, such as host-guest complexation. rsc.org This approach is widely used in the design of "smart" soft materials, like hydrogels, that can respond to external stimuli.
This compound is a valuable component in the bottom-up construction of these materials. The host-guest interactions described previously can be exploited to link molecules together into extended networks. For instance, by functionalizing a multi-arm polymer with a host molecule (e.g., β-cyclodextrin) and another with a guest molecule (e.g., adamantane (B196018) or a benzyl group), mixing the two components leads to the spontaneous formation of a cross-linked hydrogel. rsc.orgresearchgate.net
The incorporation of bifunctional linkers like this compound into these systems allows for precise control over the material's properties. walshmedicalmedia.com The PEG4 segment contributes to the hydrophilicity and biocompatibility of the resulting material, while the terminal functional groups (amine and ester) allow it to be covalently integrated into a polymer backbone before the supramolecular interactions are established. sigmaaldrich.comnih.gov This design flexibility enables the creation of advanced soft materials, such as shear-thinning and self-healing hydrogels, which are highly sought after for applications in tissue engineering and controlled drug release. researchgate.netnews-medical.net
Contributions to Materials Science and Surface Modification
The distinct functionalities at either end of the this compound molecule make it an effective linker for modifying the surfaces of materials, thereby altering their physical and chemical properties to suit specific applications.
Surface Functionalization for Bio-interfaces
The creation of biocompatible and bioactive surfaces is a critical area of research in the development of medical devices, biosensors, and tissue engineering scaffolds. This compound plays a significant role in the functionalization of such bio-interfaces. The primary amine group on the molecule can be covalently attached to a variety of material surfaces, including those of polymers, metals, and silica. This attachment can be achieved through various chemical reactions, such as amidation with carboxyl groups or reaction with epoxy-activated surfaces.
Once anchored to a surface, the PEG4 spacer extends outwards, creating a hydrophilic and biocompatible layer. This polyethylene glycol chain is known to resist non-specific protein adsorption, a crucial attribute for medical implants and biosensors as it can prevent fouling and reduce the foreign body response. The benzyl ester group at the terminus of the PEG chain can then be utilized for the attachment of bioactive molecules. For instance, peptides, proteins, or small molecule drugs can be conjugated to the benzyl ester, thereby rendering the surface bioactive. This allows for the creation of surfaces that can promote specific cell adhesion, prevent bacterial colonization, or deliver therapeutic agents locally.
The versatility of this compound in surface functionalization is summarized in the table below:
| Functional Group | Role in Surface Functionalization | Potential Surface Reactions |
| Primary Amine | Anchoring to the material surface | Amidation, Epoxide ring-opening |
| PEG4 Spacer | Provides a hydrophilic, biocompatible, and protein-repellent layer | - |
| Benzyl Ester | Attachment point for bioactive molecules | Esterification, Transesterification |
Polyethylene Glycol (PEG)-Supported Synthesis, including Liquid-Phase Peptide Synthesis
In the realm of chemical synthesis, particularly in the production of peptides, this compound serves as a valuable soluble support. Liquid-phase peptide synthesis (LPPS) is an alternative to the more common solid-phase peptide synthesis (SPPS) and offers advantages in terms of scalability and the ability to monitor reactions in a homogeneous solution. researchgate.net
In a typical LPPS workflow utilizing this compound, the first amino acid of the desired peptide is attached to the benzyl ester terminus of the molecule. The PEG4 chain renders the growing peptide soluble in a variety of organic solvents, allowing for subsequent amino acid couplings to occur in the solution phase. This approach combines the benefits of homogeneous reaction kinetics with the ease of purification typically associated with solid-phase methods. After each coupling step, the PEG-supported peptide can be precipitated by the addition of a non-solvent, allowing for the removal of excess reagents and by-products by simple filtration.
The benzyl ester linkage to the peptide is stable under the conditions used for peptide chain elongation but can be cleaved at the end of the synthesis, typically through hydrogenolysis, to release the final peptide product. The use of a discrete PEG linker like the tetraethylene glycol unit in this compound ensures that the synthesized peptide is a single, well-defined molecular entity, which simplifies purification and characterization.
The key features of this compound in PEG-supported synthesis are outlined below:
| Component | Function in PEG-Supported Synthesis |
| Benzyl Ester | Provides a cleavable linkage for the attachment of the first amino acid. |
| PEG4 Spacer | Confers solubility to the growing peptide chain in organic solvents. |
| Primary Amine | Can be used for further modifications or as a point of attachment for analytical tags. |
Computational and Theoretical Studies Involving Amino Peg4 Benzyl Ester
Molecular Modeling of Amino-PEG4-benzyl Ester within Complex Conjugates
Coarse-grained molecular dynamics (CG-MD) is a particularly useful technique for modeling large systems that include polymers like polyethylene (B3416737) glycol (PEG). nih.gov This method simplifies the representation of molecules, enabling simulations of larger structures and longer timescales than would be possible with full atomistic detail. nih.gov For a conjugate containing this compound, a CG-MD simulation could model the PEG4 chain and the benzyl (B1604629) ester group's interactions with a conjugated protein and the surrounding solvent. This can reveal how the linker influences the protein's folding, surface accessibility, and interactions with other molecules. byu.edunih.gov
These simulations can explore various factors, such as the attachment site on a protein, to predict how the modification will impact the protein's structure and stability. byu.edu For instance, modeling can predict whether the presence of the this compound linker will disrupt the native conformation of a protein or shield specific surface regions.
Table 1: Parameters Investigated in Molecular Dynamics (MD) Simulations of a Model Protein-Linker Conjugate
| Parameter | Description | Computational Method | Potential Insights |
| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated protein and a reference structure. | All-Atom MD | Assesses the overall structural stability of the protein after conjugation with the linker. |
| Radius of Gyration (Rg) | Indicates the compactness of the protein structure. | All-Atom MD / CG-MD | Determines if the conjugate becomes more or less compact, which can affect its hydrodynamic volume. |
| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the protein exposed to the solvent. | All-Atom MD | Predicts how the linker might shield the protein surface, potentially reducing immunogenicity or enzymatic degradation. creativepegworks.com |
| Linker End-to-End Distance | Measures the distance between the amino group and the benzyl ester group. | All-Atom MD / CG-MD | Characterizes the flexibility and extension of the PEG4 linker in the conjugate. |
Prediction of Reactivity and Conjugation Outcomes, including PEGylation Kinetics
Computational models are instrumental in predicting the reactivity of the functional groups on the this compound linker and the likely outcomes of a conjugation reaction. nih.gov Quantum mechanical (QM) calculations can be employed to study the electronic properties of the terminal amine and the benzyl ester, providing a deep understanding of their reactivity towards specific functional groups on a target biomolecule. researchgate.net
Kinetic models for PEGylation reactions can be developed to predict the distribution of products over time. researchgate.net These models often account for several key factors:
Intrinsic Reactivity: The inherent reactivity of the target sites on the biomolecule (e.g., different lysine (B10760008) residues on a protein). nih.gov
Steric Hindrance: The "shielding effect" where a PEG chain, once attached, can block or slow down reactions at nearby sites. researchgate.net
Diffusional Limitations: The effect of the large, flexible PEG chain on the rate at which reactants can approach each other. researchgate.net
By simulating the reaction of this compound with a model protein, these models can predict the formation of different "PEGmers" (mono-, di-, tri-PEGylated species, etc.) and the distribution of positional isomers. nih.gov This predictive power allows for the optimization of reaction conditions (like pH, temperature, and reactant ratios) in silico, saving significant experimental time and resources. nih.gov
Table 2: Factors Influencing Predicted PEGylation Kinetics
| Factor | Description | Impact on Reaction Rate | Modeling Approach |
| pKa of Target Amine | The acidity of the target amine group (e.g., on a lysine residue) affects its nucleophilicity. | Higher pKa can lead to lower reactivity at physiological pH. | QM/MM Calculations |
| Surface Accessibility | The degree to which a target residue is exposed on the protein surface. | Buried residues react slower than exposed ones. | Protein Structure Analysis |
| Local Electrostatics | The charge distribution on the protein surface near the reaction site. | Can attract or repel the incoming linker molecule. | Electrostatic Potential Mapping |
| PEG Chain Shielding | Steric blocking of nearby reactive sites by an already conjugated PEG chain. | Reduces the rate of subsequent PEGylation events at proximal locations. | Structure-Based Kinetic Models nih.gov |
Conformational Analysis of PEG Linkers and Their Impact on Bioconjugate Properties
The conformation of the PEG4 chain in this compound is not static; it is a flexible chain that can adopt numerous shapes. The specific conformations it prefers have a significant impact on the properties of the resulting bioconjugate. nih.govkinampark.com Computational conformational analysis can map the potential energy surface of the linker to identify low-energy, stable conformations.
The flexibility of the PEG linker can enhance the solubility and stability of the conjugated molecule. axispharm.com However, the conformation also plays a crucial role in the biological activity. For example, in an antibody-drug conjugate (ADC), the linker's length and flexibility can influence the drug's ability to reach its target. In some cases, a longer PEG chain can reduce the cytotoxicity of a conjugated drug, a factor that must be balanced with the desired therapeutic effect. mdpi.com
Studies have shown that the way a PEG linker is attached to a protein can dramatically affect the conjugate's conformational stability. nih.gov For instance, linkers that conjugate to planar polar groups near the peptide backbone tend to be more stabilizing. nih.gov Computational analysis can help identify optimal conjugation sites and linker types to achieve desired properties, such as increased resistance to proteolytic degradation, which is often linked to enhanced conformational stability. nih.gov
Table 3: Influence of PEG Linker Conformation on Bioconjugate Properties
| Property | Impact of Linker Conformation | Rationale |
| Thermal Stability | Can be increased or decreased depending on the attachment site and linker structure. | Favorable interactions between the PEG chain and the protein surface can stabilize the folded state. nih.gov |
| Biological Activity | May be reduced if the linker sterically hinders the active site or binding interface. | The "cloud" of the flexible PEG chain can block access to key functional regions of the protein. |
| Pharmacokinetics | An extended conformation increases the hydrodynamic radius, prolonging circulation time. | Larger molecules are cleared more slowly by the kidneys. creativepegworks.com |
| Immunogenicity | A flexible linker can mask epitopes on the protein surface. | The dynamic motion of the PEG chain shields antigenic sites from recognition by the immune system. axispharm.com |
Understanding Non-Covalent Interactions within Supramolecular Constructs Incorporating PEG-benzyl Ester Moieties
The this compound linker can participate in forming complex, non-covalently bonded structures known as supramolecular assemblies. chemrxiv.org The different parts of the linker—the PEG chain and the benzyl ester group—can engage in various non-covalent interactions that are crucial for the formation and stability of these assemblies. nih.govmdpi.com
Computational methods are essential for dissecting these complex interactions:
π-π Stacking: The aromatic ring of the benzyl ester group can stack with other aromatic systems, such as those found in drug molecules or certain amino acid side chains (e.g., phenylalanine, tyrosine). mdpi.com This interaction is important for molecular recognition and self-assembly.
Host-Guest Interactions: The flexible PEG chain can be encapsulated within the cavity of a larger "host" molecule, such as a cyclodextrin (B1172386) or cucurbituril. nih.gov This type of interaction can be used to create stimuli-responsive materials or to protect a conjugated molecule.
Hydrophobic Interactions: The methylene (B1212753) groups (-CH2-CH2-O-) of the PEG chain can engage in hydrophobic interactions with other nonpolar molecules or surfaces. nih.gov
Hydrogen Bonding: The ether oxygens within the PEG chain can act as hydrogen bond acceptors, interacting with water or other hydrogen bond donors in the system.
These "nested" non-covalent interactions can exist in parallel, influencing each other to control the bulk properties of a material, such as the formation of a hydrogel. chemrxiv.orgresearchgate.net Theoretical studies can model the thermodynamics and kinetics of these interactions, helping to design supramolecular systems with specific, tunable properties for applications in drug delivery and materials science. chemrxiv.org
Future Perspectives and Emerging Research Directions for Amino Peg4 Benzyl Ester
Addressing Challenges in Achieving Homogeneity and Site-Specificity in Complex Bioconjugations
A paramount challenge in the field of bioconjugation is the creation of homogenous and site-specific conjugates. Traditional methods often result in heterogeneous mixtures with random conjugation sites, leading to products with variable efficacy and pharmacokinetic profiles. The unique architecture of Amino-PEG4-benzyl ester provides a foundational tool to address these issues, though its full potential is still being explored.
The primary amine group of the linker allows for controlled reaction with specific amino acid residues on a biomolecule, such as lysine (B10760008). By carefully controlling reaction conditions (e.g., pH, temperature, and stoichiometry), a degree of selectivity can be achieved. However, the presence of multiple lysine residues on the surface of most proteins still poses a significant hurdle to achieving a single, defined conjugation site.
Emerging strategies to enhance site-specificity when using linkers like this compound include:
Enzymatic Conjugation: Techniques employing enzymes such as transglutaminase can create a covalent bond between a specific glutamine residue and the primary amine of the linker, offering a high degree of site-specificity.
Genetic Code Expansion: This powerful method involves genetically engineering a protein to incorporate a non-canonical amino acid with a unique reactive handle at a desired position. This handle can then be selectively targeted by a complementary functional group on a modified this compound, ensuring precise conjugation.
N-Terminal Modification: The difference in pKa between the N-terminal alpha-amine and the epsilon-amine of lysine residues can be exploited to achieve selective modification at the N-terminus of a protein under specific pH conditions.
The benzyl (B1604629) ester functionality of the linker provides a second site for modification, which can be deprotected to reveal a carboxylic acid. This dual-reactivity is crucial for creating more complex bioconjugates, but it also necessitates orthogonal protection strategies to ensure that each end of the linker reacts in a controlled and sequential manner. The development of robust protocols that leverage these strategies will be critical in realizing the full potential of this compound for producing homogenous bioconjugates.
Development of Next-Generation this compound Derivatives with Tailored Reactivity and Enhanced Functionality
The core structure of this compound serves as a scaffold for the development of next-generation derivatives with tailored properties. Research is actively pursuing modifications to both the reactive end groups and the PEG spacer to enhance functionality and expand the range of possible applications.
Table 1: Potential Next-Generation this compound Derivatives
| Derivative Class | Modification | Potential Advantage |
| Click Chemistry Analogs | Replacement of the amine with an azide (B81097) or alkyne group. | Enables highly efficient and bioorthogonal "click" reactions, allowing for conjugation in complex biological environments with minimal side reactions. |
| Photo-cleavable Linkers | Incorporation of a photo-labile group within the PEG spacer. | Allows for the controlled release of a conjugated molecule upon exposure to a specific wavelength of light, enabling spatiotemporal control over its activity. |
| Biotinylated Derivatives | Attachment of a biotin (B1667282) moiety to the linker. | Facilitates purification and detection of the resulting bioconjugate through the high-affinity interaction between biotin and streptavidin. |
| Fluorescently Labeled Analogs | Covalent attachment of a fluorescent dye. | Enables real-time tracking and imaging of the bioconjugate in cellular and in vivo studies. |
These next-generation linkers will offer researchers a more sophisticated toolbox for creating complex molecular architectures with precisely controlled properties. For instance, a "clickable" version of this compound would allow for its seamless integration into multi-step synthesis pathways for creating intricate drug delivery systems or diagnostic probes.
Expansion into Novel Biological and Material Science Applications
While this compound is well-established as a linker in Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation, its utility extends far beyond this application. broadpharm.com The unique combination of a flexible, hydrophilic spacer and two distinct reactive termini makes it an attractive candidate for a variety of emerging applications in both biology and material science.
In the realm of biological applications , researchers are exploring the use of this compound in:
Targeted Drug Delivery: The linker can be used to attach targeting ligands (e.g., antibodies, peptides) to drug-loaded nanoparticles or liposomes. biosynth.com The PEG spacer helps to improve the solubility and circulation time of the delivery vehicle, while the dual functionalities allow for the attachment of both the targeting moiety and the therapeutic agent.
Development of Antibody-Drug Conjugates (ADCs): The linker can be used to connect a cytotoxic drug to a monoclonal antibody, creating a highly targeted cancer therapy. The defined length of the PEG4 spacer can influence the stability and efficacy of the resulting ADC.
Surface Modification of Implants: Coating medical implants with this compound can improve their biocompatibility and reduce the foreign body response. The amine or carboxyl groups can then be used to immobilize bioactive molecules, such as growth factors, to promote tissue integration.
In material science , the applications are equally promising:
Functionalization of Nanoparticles: this compound can be used to modify the surface of nanoparticles (e.g., gold, silica) to improve their stability in biological media and to provide anchor points for the attachment of other molecules. biosynth.com
Hydrogel Formation: The bifunctional nature of the linker allows it to act as a crosslinker in the formation of hydrogels. By incorporating this compound into the polymer network, the properties of the hydrogel, such as its swelling behavior and biodegradability, can be tuned.
Development of Biosensors: The linker can be used to immobilize capture probes (e.g., antibodies, DNA) onto the surface of a sensor chip. The PEG spacer helps to reduce non-specific binding and improve the sensitivity of the sensor.
The versatility of this linker is a key driver of its expanding role in these diverse scientific fields.
Addressing Synthetic Scale-Up and Manufacturing Challenges for Research and Development
As the demand for this compound and its derivatives grows, so does the need for robust and scalable synthetic processes. Transitioning from laboratory-scale synthesis to large-scale manufacturing presents several challenges that must be addressed to ensure a consistent and cost-effective supply for research and development.
Key challenges in the scale-up and manufacturing of this compound include:
Purity and Polydispersity: The synthesis of PEG linkers can often result in a mixture of chain lengths (polydispersity). For many applications, a highly pure, monodisperse product is required. Developing purification methods, such as chromatography, that are efficient and scalable is a significant hurdle.
Process Optimization and Control: The reaction conditions used in small-scale synthesis may not be directly transferable to a larger scale. Careful optimization of parameters such as temperature, reaction time, and reagent addition rates is necessary to maintain product quality and yield.
Quality Control and Analytics: Stringent quality control measures are essential to ensure the identity, purity, and consistency of each batch. This requires the development and validation of reliable analytical methods, such as NMR, mass spectrometry, and HPLC.
Regulatory Compliance: For applications in therapeutics and diagnostics, the manufacturing process must adhere to Good Manufacturing Practices (GMP) to ensure the safety and efficacy of the final product.
Addressing these challenges will require a multidisciplinary approach, combining expertise in organic chemistry, process engineering, and analytical sciences. The development of efficient and well-controlled manufacturing processes will be crucial for unlocking the full potential of this compound in a wide range of scientific and commercial applications.
Q & A
Basic: What are the standard protocols for synthesizing Amino-PEG4-benzyl ester, and how can reaction efficiency be validated?
This compound is typically synthesized via a multi-step process involving esterification of benzyl alcohol with activated PEG4 linkers, followed by amine functionalization. Key steps include:
- Esterification : Reacting PEG4 derivatives (e.g., NHS-PEG4-COOH) with benzyl alcohol under basic conditions (pH 8–9) to form the benzyl ester .
- Amine conjugation : Introducing the amino group via carbodiimide-mediated coupling (e.g., EDC/NHS) to generate the final product .
- Purification : Use size-exclusion chromatography or dialysis to remove unreacted reagents.
- Validation : Confirm purity and structure via ¹H/¹³C-NMR (e.g., characteristic PEG methylene signals at δ 3.5–3.7 ppm) and mass spectrometry (e.g., [M+H]+ ion matching theoretical mass) .
Advanced: How do variations in solvent polarity and reaction pH impact the stability of this compound during conjugation reactions?
Stability studies should employ design of experiments (DOE) frameworks, such as Taguchi orthogonal arrays, to systematically test variables:
- Solvent effects : Compare polar aprotic solvents (e.g., DMF, DMSO) with aqueous buffers. Polar solvents may enhance solubility but risk ester hydrolysis at high pH (>9) .
- pH optimization : Use phosphate or HEPES buffers (pH 6.5–8.0) to balance amine reactivity and ester stability. Monitor degradation via HPLC (C18 column, UV detection at 254 nm) over 24–72 hours .
- Data analysis : Apply ANOVA to identify significant factors (e.g., pH contributes >60% variance in stability) and optimize conditions using signal-to-noise (S/N) ratios .
Basic: What spectroscopic techniques are most effective for characterizing the purity of this compound?
- ¹H/¹³C-NMR : Identify PEG backbone signals (δ 3.5–3.7 ppm) and benzyl ester aromatic protons (δ 7.3–7.5 ppm). Impurities (e.g., unreacted PEG) appear as unresolved peaks .
- Mass spectrometry (MS) : ESI-MS in positive ion mode detects [M+H]+ ions (expected m/z ~400–500 Da). Side products (e.g., hydrolyzed PEG-acid) show lower mass .
- FTIR : Confirm ester C=O stretch (~1730 cm⁻¹) and amine N-H bend (~1600 cm⁻¹) .
Advanced: What strategies can mitigate unwanted side reactions when using this compound in peptide conjugation?
- Protecting groups : Temporarily block reactive amines on peptides using Fmoc/Boc groups to prevent cross-linking .
- Stoichiometric control : Optimize molar ratios (e.g., 1.2:1 ester-to-peptide) to minimize oligomerization.
- Real-time monitoring : Use TLC (silica gel, ethyl acetate/methanol eluent) or HPLC to track reaction progress and quench at ~85% conversion .
- Scavengers : Add tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide formation in cysteine-containing peptides .
Basic: How does the PEG spacer length (e.g., PEG4) influence the physicochemical properties of this compound in aqueous solutions?
- Solubility : PEG4 provides moderate hydrophilicity (logP ~-1.5), enhancing solubility in aqueous-organic mixtures compared to shorter PEG chains .
- Hydrodynamic radius : Dynamic light scattering (DLS) shows PEG4 increases molecular radius by ~1.2 nm, improving steric shielding in bioconjugates .
- Biocompatibility : PEG4 reduces nonspecific protein adsorption, validated via surface plasmon resonance (SPR) assays .
Advanced: How to apply Taguchi experimental design to optimize the synthesis yield of this compound derivatives?
- Orthogonal array selection : Test 4 factors (catalyst concentration, temperature, solvent, reaction time) at 3 levels using an L9 array .
- Response measurement : Calculate yield via gravimetric analysis or HPLC quantification.
- S/N ratio analysis : Use "larger-the-better" S/N to prioritize high-yield conditions (e.g., 0.5 M catalyst, 25°C, DMF, 12 hours) .
- Validation : Replicate optimized conditions (n=3) to confirm reproducibility (RSD <5%) .
Basic: What are the recommended storage conditions for this compound to maintain long-term stability?
- Temperature : Store at -20°C in aliquots to prevent freeze-thaw degradation .
- Desiccation : Use vacuum-sealed containers with silica gel to avoid hydrolysis.
- Solvent : Dissolve in anhydrous DMSO (1–5 mM) for stock solutions; avoid aqueous buffers during storage .
Advanced: How to resolve discrepancies in reported reaction yields of this compound conjugates across different studies?
- Comparative parameter analysis : Tabulate variables (pH, temperature, solvent) from conflicting studies and identify outliers via multivariate regression .
- Impurity profiling : Use LC-MS/MS to detect side products (e.g., hydrolyzed esters or PEG dimers) that reduce apparent yields .
- Replication studies : Repeat key experiments under standardized conditions (e.g., 25°C, pH 7.4) to isolate protocol-dependent variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
